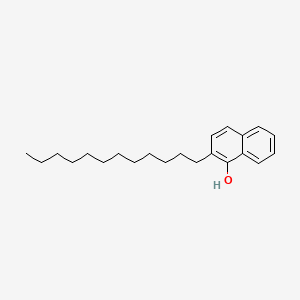

Dodecyl-1-naphthol

Description

Structure

3D Structure

Properties

CAS No. |

93904-93-9 |

|---|---|

Molecular Formula |

C22H32O |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2-dodecylnaphthalen-1-ol |

InChI |

InChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-17-19-14-12-13-16-21(19)22(20)23/h12-14,16-18,23H,2-11,15H2,1H3 |

InChI Key |

URVHSUKDZZAPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyl 1 Naphthol and Its Derivatives

Direct Alkylation Strategies for Naphthol Scaffolds

Direct alkylation is a fundamental approach for incorporating alkyl chains onto aromatic systems, including naphthols.

One historical method for synthesizing long-chain alkyl naphthols, including 2-dodecyl-1-naphthol (also referred to as 2-lauryl-1-naphthol), is the Nencki process. This method has been employed for the preparation of 2-stearyl-, 2-palmityl-, and 2-lauryl-1-naphthols. ias.ac.in

Friedel-Crafts alkylation is a well-established method for C-C bond formation on aromatic rings, typically utilizing alkyl halides or alkenes in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) or zeolites. wikipedia.orglibretexts.org While effective for various alkylations, Friedel-Crafts alkylation with long alkyl chains, such as dodecyl, can be challenging due to potential carbocation rearrangements, leading to branched products or polysubstitution. libretexts.org

For the alkylation of naphthalene (B1677914) with long-chain olefins (e.g., C12-C20), zeolite catalysts have been investigated. These catalysts, particularly those containing bulky cations with a radius of at least 2.5 Å, can increase the selectivity towards mono-alkylated products by influencing the diffusion of reactants and products within their pores. google.comresearchgate.net Modified HY zeolites, for instance, have been found effective for the alkylation of α-methylnaphthalene with long-chain olefins, with Brönsted acid sites identified as key catalytic centers. capes.gov.br While these studies focus on naphthalene, the principles of long-chain alkylation over zeolites may be transferable to naphthol systems.

Recent advancements in catalytic C-H functionalization offer alternative routes. For example, ruthenium(II)-catalyzed α-C–H alkylation of β-naphthol has been achieved using various alcohols, including long-chain aliphatic alcohols. This method proceeds via a metal–ligand cooperative borrowing hydrogen approach, yielding α-alkylated β-naphthols in moderate to good yields. rsc.org This demonstrates a promising catalytic avenue for incorporating long alkyl chains directly onto naphthol scaffolds.

Table 1: Catalytic Approaches for Alkylation of Naphthols

| Method / Catalyst System | Substrate | Alkylating Agent | Product Type | Regioselectivity | Key Features / Notes | Reference |

| Nencki Process | 1-Naphthol (B170400) | Lauryl (Dodecyl) group | 2-Dodecyl-1-naphthol | C-2 position | Historical method for long-chain alkyl naphthols | ias.ac.in |

| Zeolite Catalysts (e.g., HY, HBEA, H-Y, H-MFI) | Naphthalene (or Naphthols) | Long-chain olefins (C12-C20), dodecanols, dodecyl chlorides | Alkylated Naphthalenes/Naphthols | Favors mono-alkylation with bulky cations, influenced by pore size and acid strength | Used for long-chain alkylation; potential for naphthols | google.comresearchgate.netcapes.gov.br |

| Ru(II)-Catalyst (e.g., 1a with tridentate pincer) | β-Naphthol | Long-chain alcohols | α-Alkylated β-naphthols | α-C-H functionalization | Metal-ligand cooperative borrowing hydrogen approach, good yields | rsc.org |

Regioselectivity is a critical aspect of naphthol alkylation due to multiple reactive sites on the naphthalene ring. For 1-naphthol, electrophilic attack often occurs at the 4-position, which is susceptible to such reactions. wikipedia.org However, in the case of 2-dodecyl-1-naphthol, the dodecyl group is specified at the 2-position, which is ortho to the hydroxyl group. This suggests that specific reaction conditions or catalysts can direct the alkylation to this particular site. For β-naphthol (2-naphthol), catalytic Friedel-Crafts alkylation with allylic alcohols has been developed to achieve selective α-alkylation (at the 1-position, ortho to the hydroxyl group). atamanchemicals.com Similarly, ruthenium-catalyzed C-H alkylation of β-naphthol also leads to α-alkylated products. rsc.org The control of regioselectivity in naphthol reactions can be influenced by the catalyst, reaction conditions, and the nature of the alkylating agent. For instance, in the arylation of 1-naphthol, selective C-2 arylation has been achieved using specific catalysts. publish.csiro.au

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem reaction sequences offer atom-economical and efficient pathways for synthesizing complex molecules. While these methods are widely applied for naphthol derivatization, direct incorporation of a dodecyl group through such sequences is less commonly reported compared to direct alkylation.

Cycloaddition reactions, such as the Diels-Alder reaction, followed by aromatization, are powerful tools for constructing the naphthalene scaffold itself or for synthesizing naphthol derivatives with various substituents. For instance, naphthol derivatives have been synthesized through a three-step process involving the addition reaction of furan (B31954) via Diels-Alder cycloaddition, followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed aromatization. Current time information in Lekié, CM. Similarly, naphthalene derivatives can be synthesized via Diels-Alder cycloaddition of substituted benzynes into cyclopentadienones, followed by extrusion and aromatization. nih.gov Electrochemical [4+2] annulation-rearrangement-aromatization of styrenes also provides a metal- and oxidant-free route to functionalized naphthalene derivatives. fishersci.at These pathways are generally employed to build the polycyclic aromatic system or introduce specific functionalities, rather than directly attaching a long alkyl chain like dodecyl.

Green chemistry principles are increasingly applied to naphthol derivatization to minimize environmental impact. This includes the use of aqueous media, solvent-free conditions, and biodegradable or recyclable catalysts. publish.csiro.aunih.govontosight.aifishersci.atscirp.orgresearchgate.net

Sodium Dodecyl Sulfate (B86663) (SDS), a dodecyl-containing surfactant, plays a significant role in green chemistry as a reaction medium or catalyst in aqueous environments. For instance, SDS has been effectively used as a catalyst in water for the one-pot synthesis of 1-(benzothiazolylamino)methyl-2-naphthols from 2-naphthol (B1666908), aldehydes, and 2-aminobenzothiazole. publish.csiro.aupublish.csiro.au The use of SDS in water not only acts as a greener solvent but can also accelerate reaction rates and enhance selectivity by forming micelles that facilitate the reaction. publish.csiro.auscirp.org Other micelle-forming surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) and Triton X-100 have also been explored for O-alkylation of β-naphthols in aqueous micellar media, offering acid-free and solvent-free alternatives to traditional Williamson ether synthesis. scirp.org

Furthermore, tannic acid, a natural plant polyphenol, has been reported as a novel, cheap, and biodegradable catalyst for the solvent-free synthesis of 1-amidoalkyl-2-naphthols under thermal and microwave irradiation conditions, demonstrating another green approach to naphthol derivatization. nih.gov Recyclable biocatalysts, such as γ-aminobutyric acid (GABA) and collagen peptides, have also been employed for the solvent-free, one-pot synthesis of 2-aminobenzothiazolomethyl-2-naphthols, highlighting the move towards more sustainable synthetic protocols. nih.gov

Biocatalytic Pathways for Naphthol Functionalization

Biocatalysis offers an environmentally benign approach to chemical synthesis, enabling reactions under mild conditions with high regio-, stereo-, and enantioselectivities. ontosight.ai While enzymatic transformations of naphthalene and naphthols are known, the direct biocatalytic incorporation of a dodecyl group presents specific challenges.

Enzymes like fungal peroxygenases and toluene (B28343) ortho-monooxygenase (TOM-Green) have been engineered to convert naphthalene into 1-naphthol through hydroxylation reactions. ontosight.ainih.govamericanelements.comnih.gov For example, Escherichia coli expressing TOM-Green has been used for whole-cell biocatalysis to oxidize naphthalene to 1-naphthol in liquid-liquid biphasic systems, with lauryl acetate (B1210297) yielding the best results for 1-naphthol production. ontosight.aiuni-freiburg.de These enzymatic processes typically involve the formation of an epoxide intermediate that rearranges to the corresponding phenol. americanelements.comnih.gov

Enzyme Engineering for Selective Naphthol Hydroxylation

Enzyme engineering has emerged as a powerful tool for the selective hydroxylation of aromatic compounds, including naphthols. While direct enzyme engineering specifically for the hydroxylation of dodecyl-substituted naphthalene to Dodecyl-1-naphthol is not widely documented in the provided literature, significant advancements have been made in the enzymatic production of 1-naphthol from naphthalene. For instance, engineered peroxygenases, such as the fungal unspecific peroxidase (UPO) from Agrocybe aegerita (AaeUPO), have demonstrated the ability to selectively hydroxylate naphthalene to 1-naphthol. This engineering effort resulted in improved activity and high regioselectivity, achieving a 1-naphthol:2-naphthol ratio of 97:3. easychem.orggoogle.comnih.gov Such enzymatic systems utilize molecular oxygen and cofactors, offering a mild and environmentally benign route for introducing hydroxyl groups into aromatic rings. wikipedia.org Another class of enzymes, cytochrome P450s, and nonheme iron (NHI) and α-ketoglutarate (αKG)-dependent dioxygenases/halogenases superfamilies, are also recognized for their role in selective C-H oxyfunctionalization and halogenation, utilizing high-valent iron-oxo intermediates. thegoodscentscompany.commasterorganicchemistry.com

Whole-Cell Biotransformation Systems for Naphthol Production

Whole-cell biotransformation systems offer an alternative to isolated enzyme catalysis, often simplifying cofactor regeneration and providing a robust environment for reactions. Similar to enzyme engineering, research in this area has focused on the production of 1-naphthol from naphthalene. Escherichia coli strains expressing toluene ortho-monooxygenase (TOM-Green) have been successfully employed in liquid-liquid biphasic systems to oxidize naphthalene to 1-naphthol. wikipedia.org This approach helps mitigate the toxicity of both the substrate (naphthalene) and the product (1-naphthol) to microorganisms, while also enhancing substrate loading. scirp.org

Studies have investigated the efficacy of different organic solvents in these biphasic systems. For example, in a system using E. coli expressing TOM-Green, lauryl acetate yielded the best results for 1-naphthol production, achieving 0.72 ± 0.03 g/liter of 1-naphthol with a productivity of 0.46 ± 0.02 g/g (dry weight) cells after 48 hours. wikipedia.org Other solvents like dodecane (B42187) and dioctyl phthalate (B1215562) were also screened, with lauryl acetate demonstrating superior performance in terms of 1-naphthol concentration and productivity. wikipedia.org Optimization of the organic phase ratio and naphthalene concentration further improved 1-naphthol concentration to 1.43 g/liter and productivity to 0.55 g/g (dry weight) cells. wikipedia.org

Table 1: Whole-Cell Biotransformation of Naphthalene to 1-Naphthol in Biphasic Systems

| Solvent | 1-Naphthol Concentration ( g/liter ) (after 48h) | Productivity (g/g dry weight cells) (after 48h) |

| Lauryl Acetate | 0.72 ± 0.03 wikipedia.org | 0.46 ± 0.02 wikipedia.org |

| Dioctyl Phthalate | 0.52 ± 0.022 wikipedia.org | - |

| Dodecane | 0.075 wikipedia.org | - |

| Aqueous Medium | 0.04 (after 24h) wikipedia.org | - |

Despite the success in 1-naphthol production, a notable limitation in these whole-cell systems is the significant loss of cell activity after initial runs, primarily attributed to product toxicity. wikipedia.org

Post-Synthetic Modifications and Derivatization from Precursor Naphthols

Once the naphthol backbone is established, Dodecyl-1-naphthol and its derivatives can undergo various post-synthetic modifications, including halogenation, sulfonation, and condensation reactions.

Halogenation Reactions on Naphthol Backbones

Halogenation reactions are crucial for introducing halogen atoms onto the naphthol backbone, which can alter the chemical reactivity and properties of the compound. For Dodecyl-1-naphthol derivatives, specific halogenation procedures have been documented. For example, 2-n-dodecyl-1-naphthol-4-sulfonic acid can be subjected to chlorination. A mixture containing 2-n-dodecyl-1-naphthol-4-sulfonic acid, acetic acid, water, sulfuric acid, and ferric chloride hexahydrate is cooled to 20°C, and chlorine gas is added with vigorous stirring. The reaction temperature typically rises to 35°C, and the mixture turns yellow. Subsequent heating to 95-100°C for one hour, followed by the addition of water and cooling, facilitates the reaction. google.com

General halogenation methods for naphthols also include environmentally benign protocols utilizing hydrogen peroxide and alkali metal halides in aqueous micellar media, which enable the in situ generation of active halogen species. google.comwikipedia.org These methods have been applied to 1-halo-naphthols and β-naphthols, demonstrating the versatility of naphthol backbones in electrophilic halogenation. google.comwikipedia.org

Sulfonation Reactions Leading to Dodecyl-1-naphthol Derivatives

Sulfonation is a key reaction for introducing sulfonic acid groups onto aromatic compounds, often enhancing water solubility and enabling further derivatization. The sulfonation of Dodecyl-1-naphthol has been specifically described. 2-n-dodecyl-1-naphthol can be sulfonated by adding a solution of sulfuric acid in dichloromethane (B109758) to a solution of 2-n-dodecyl-1-naphthol in dichloromethane at ambient temperature. After approximately 10 minutes, the resulting precipitate, 2-n-dodecyl-1-naphthol-4-sulfonic acid, can be filtered and dried. This method yields the sulfonic acid derivative with a melting point of 127°-130°C. google.com Chlorosulfonic acid can also be used for this purpose, reacting with 2-n-dodecyl-1-naphthol in dichloromethane at ambient temperature. google.com

General sulfonation reactions of naphthols, such as 1-naphthol and 2-naphthol, with sulfur trioxide or sulfuric acid, typically lead to mixtures of sulfonic acid isomers, with regioselectivity often influenced by reaction temperature. For instance, 1-naphthol can yield 2- and 4-sulfonic acids, with higher temperatures favoring the 2-sulfonic acid.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Spectroscopic Modalities

Spectroscopic methods are fundamental for confirming the chemical structure and identifying functional groups within Dodecyl-1-naphthol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds, including Dodecyl-1-naphthol and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct fingerprints related to the chemical environment of hydrogen and carbon atoms within the molecule.

For 1-naphthol (B170400) derivatives, the hydroxyl proton typically appears as a singlet in the range of 5-10 ppm, with its exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding tubitak.gov.trijcce.ac.ir. Aromatic protons of the naphthol ring system resonate in the downfield region, typically between 7.0 and 9.0 ppm, exhibiting characteristic coupling patterns that allow for the assignment of individual protons ijcce.ac.irnih.gov. For instance, protons ortho to the hydroxyl group on the naphthol ring often show distinct shifts.

The dodecyl alkyl chain, being a long aliphatic substituent, exhibits characteristic signals in the upfield region of the ¹H NMR spectrum. The terminal methyl group (-CH₃) typically appears as a triplet around 0.8-0.9 ppm, while the methylene (B1212753) (-CH₂) groups along the chain produce complex multiplets, often observed between 1.2-1.6 ppm, with the methylene group adjacent to the naphthol ring potentially showing slightly different shifts ijcce.ac.irasianpubs.org.

In ¹³C NMR spectroscopy, the aromatic carbons of the naphthol moiety typically resonate in the range of 100-160 ppm, with quaternary carbons and those bearing the hydroxyl group or the alkyl substituent showing distinct chemical shifts ijcce.ac.irnih.govscispace.comorientjchem.org. The carbons of the dodecyl chain appear in the aliphatic region, generally between 10-40 ppm, with the terminal methyl carbon and the methylene carbons displaying specific shifts based on their position in the chain ijcce.ac.irasianpubs.orgorientjchem.org.

An illustrative example of expected NMR chemical shifts for Dodecyl-1-naphthol is provided in Table 1, based on typical values for naphthol and long-chain alkyl compounds.

Table 1: Representative NMR Chemical Shifts for Dodecyl-1-naphthol (CDCl₃, ppm)

| Nucleus | Functional Group/Region | Typical Chemical Shift (δ, ppm) |

| ¹H | Naphthol -OH | 5.0 - 10.0 (s, br s) |

| ¹H | Naphthol Aromatic H | 7.0 - 9.0 (m, dd, d) |

| ¹H | Dodecyl -CH₂- (bulk) | 1.2 - 1.6 (m) |

| ¹H | Dodecyl -CH₂- (α to naphthol) | 2.5 - 3.0 (t, m) |

| ¹H | Dodecyl -CH₃ | 0.8 - 0.9 (t) |

| ¹³C | Naphthol Aromatic C | 100 - 160 |

| ¹³C | Naphthol -C-OH | ~150 |

| ¹³C | Naphthol -C-R (alkylated) | ~130-140 |

| ¹³C | Dodecyl -CH₂- (bulk) | 20 - 35 |

| ¹³C | Dodecyl -CH₂- (α to naphthol) | 30 - 40 |

| ¹³C | Dodecyl -CH₃ | 10 - 15 |

Note: These values are approximate and can vary based on solvent, concentration, and specific substitution patterns.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of molecules, enabling the identification of functional groups and structural features. For Dodecyl-1-naphthol, characteristic bands from both the naphthol ring and the dodecyl chain are observed.

Key vibrational assignments for 1-naphthol derivatives include a broad absorption band in the IR spectrum around 3200-3600 cm⁻¹, indicative of the phenolic O-H stretching vibration ijapm.org. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic dodecyl chain are observed in the region of 2850-2960 cm⁻¹ ijcce.ac.irijapm.org. Aromatic C=C stretching vibrations give rise to bands between 1450-1600 cm⁻¹ ijcce.ac.irijapm.org. The C-O stretching vibration of the phenolic group is generally found in the 1200-1300 cm⁻¹ range ijcce.ac.ir. Out-of-plane C-H bending vibrations for the aromatic ring are typically observed between 700-900 cm⁻¹ ijapm.org. Raman spectroscopy can provide additional insights, particularly for symmetric vibrations and skeletal modes, often complementing IR data mdpi.comjournals-sathyabama.comacs.org.

Table 2: Characteristic Vibrational Bands for Dodecyl-1-naphthol

| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretching (Phenolic) | 3200-3600 (broad) | - |

| Aromatic C-H Stretching | >3000 | >3000 |

| Aliphatic C-H Stretching | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretching | 1450-1600 | 1450-1600 |

| Phenolic C-O Stretching | 1200-1300 | - |

| Aromatic C-H Out-of-Plane Bending | 700-900 | - |

Note: These values are approximate and can vary based on specific molecular environment and state.

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of Dodecyl-1-naphthol and assessing its purity. The molecular formula of Dodecyl-1-naphthol is C₂₂H₃₂O, with a molecular weight of 312.489 g/mol sielc.comuni.lu.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for naphthol derivatives nih.govnih.govoup.com. In ESI-MS, the molecular ion typically appears as [M+H]⁺ or [M-H]⁻, depending on the ionization mode uni.lu. For Dodecyl-1-naphthol, predicted adducts include [M+H]⁺ at m/z 313.25261, [M+Na]⁺ at m/z 335.23455, and [M-H]⁻ at m/z 311.23805 uni.lu.

Fragmentation patterns in MS provide crucial structural information. For alkyl naphthols, common fragmentation pathways include the loss of neutral molecules or radicals from the alkyl chain, as well as characteristic fragmentations of the naphthol core, such as the loss of CO (28 Da) or H₂O (18 Da) massbank.euresearchgate.net. The presence of fragment ions corresponding to the naphthol moiety (e.g., m/z 144 for 1-naphthol) and fragments indicative of the dodecyl chain can confirm the compound's structure and integrity nih.govoup.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition and differentiation from isobaric impurities orientjchem.org.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Dodecyl-1-naphthol from impurities and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the purity assessment and quantitative analysis of naphthol derivatives, including Dodecyl-1-naphthol nih.govnih.govtandfonline.comtandfonline.comresearchgate.netnih.govplos.org. Given the hydrophobic nature of Dodecyl-1-naphthol due to its long alkyl chain, reversed-phase (RP) HPLC is the preferred mode of separation sielc.comnih.gov.

Commonly employed stationary phases include C18 columns, which provide excellent separation for hydrophobic compounds nih.govnih.govgoogle.com. Specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, have also been used for the separation of Dodecyl-1-naphthol sielc.com.

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of acidic modifiers like phosphoric acid or trifluoroacetic acid (TFA) to optimize peak shape and resolution for naphthol derivatives sielc.comnih.govtandfonline.comnih.govplos.orggoogle.com. For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid sielc.com. Detection is commonly achieved using UV-Vis detectors, with wavelengths around 254 nm being suitable for naphthol derivatives due to their strong aromatic chromophores nih.govplos.orggoogle.com. Fluorescence detection can also be employed for enhanced sensitivity for naphthols tandfonline.comnih.gov.

HPLC methods are developed and validated to ensure high purity (>95%) for research and analytical purposes nih.gov. The method can be scaled for preparative separation to isolate impurities sielc.com. Quantitative analysis by HPLC allows for the precise determination of Dodecyl-1-naphthol concentration in samples, with reported linear ranges and detection limits for various naphthol derivatives demonstrating high sensitivity researchgate.netplos.org.

Table 3: Typical HPLC Parameters for Naphthol Derivatives

| Parameter | Typical Value/Type | Source/Reference |

| Column Type | C18 Reversed-Phase (e.g., XBridge C18, Synergi Hydro-RP) | nih.govnih.govgoogle.com |

| Column Dimensions | 4.6 × 150 mm | nih.govnih.gov |

| Particle Size | 3 µm, 4 µm | sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water (various ratios) | sielc.comnih.govtandfonline.comnih.govplos.orggoogle.com |

| Mobile Phase Additives | 0.1% Phosphoric acid, 0.1% TFA, Formic acid | sielc.comnih.govtandfonline.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | tandfonline.comnih.govgoogle.com |

| Detection | UV-Vis (e.g., 254 nm), Fluorescence | nih.govtandfonline.comresearchgate.netnih.govplos.orggoogle.com |

| Column Temperature | 25 - 30 °C | nih.govgoogle.com |

| Injection Volume | 10 - 20 µL | plos.orggoogle.com |

Solid-Phase Extraction (SPE) is a crucial sample preparation technique often integrated into analytical workflows for the analysis of naphthol derivatives, including Dodecyl-1-naphthol nih.govresearchgate.netmdpi.comnih.govscirp.orgsamipubco.comresearchgate.net. The primary goals of SPE are sample clean-up, removal of interfering compounds, and enrichment or preconcentration of the analyte samipubco.com. This is particularly important for complex matrices or when target analytes are present at very low concentrations.

For naphthol derivatives, SPE involves passing a sample solution through a sorbent material that selectively retains the analytes of interest while allowing matrix components to pass through samipubco.com. The retained analytes are then eluted with a suitable solvent, resulting in a cleaner and more concentrated extract ready for subsequent analysis by techniques like HPLC or GC-MS nih.govresearchgate.netnih.govresearchgate.net.

Advanced Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques provide crucial insights into the surface morphology, microstructure, and nanoscale features of materials.

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy (AFM) is a versatile technique employed to probe the surface properties of materials at the nanoscale. It operates by utilizing a sharp tip attached to a cantilever, which scans the sample surface. The deflection of this cantilever provides topographical information with nanometer resolution delongamerica.comnanosurf.com. AFM can quantitatively measure particle size, height, and roughness, and even mechanical properties such as adhesion and elasticity delongamerica.comnanosurf.com. It is particularly advantageous for non-conductive materials and can provide three-dimensional, high-resolution images under ambient conditions utwente.nl. AFM is widely used for surface roughness measurements, offering quantitative data in x, y, and z directions nanosurf.com. It can distinguish different crystal phases and molecular conformations on polymer surfaces, making it significant for studies of morphology, chain arrangement, secondary structure, and crystal structure utwente.nl. For instance, AFM has been used to characterize the surface morphology and roughness of pharmaceutical solid dosage forms, revealing differences between coated and uncoated granules mtbrandao.com. While AFM is a powerful tool for studying surface morphology, specific research findings detailing the application of AFM to Dodecyl-1-naphthol were not identified in the conducted search.

Scanning Electron Microscopy (SEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) is a widely utilized technique for imaging and characterizing the microstructure of materials. It provides high-resolution images by bombarding the sample with a focused electron beam and detecting the reflected electrons delongamerica.com. SEM is capable of visualizing compositional heterogeneity on a sample's surface by employing a backscattered electron detector (BSD), where higher atomic number elements generate more backscattered electrons, resulting in higher contrast in the image nanoscience.com. This capability offers valuable insights into the microstructure of the material under investigation nanoscience.com. SEM, often combined with energy-dispersive X-ray spectroscopy (EDS), can be used to verify the microstructure and elemental composition of various materials, such as cementitious materials scielo.br. Although SEM is a standard technique for microstructural analysis, specific studies detailing its application to Dodecyl-1-naphthol for microstructural analysis were not found in the search results.

Transmission Electron Microscopy (TEM) for Nanoscale Characterization

Transmission Electron Microscopy (TEM) is an invaluable technique for investigating the internal structure of materials, particularly at the nanoscale delongamerica.comthermofisher.com. In TEM, a high-energy electron beam is transmitted through the sample, and the resulting image provides detailed information about particle morphology, crystal structure, lattice spacing, and defects delongamerica.com. High-resolution TEM (HRTEM) and scanning transmission electron microscopy (STEM) offer the most detailed structural information, enabling characterization down to atomic organization thermofisher.com. This is crucial for nanomaterials research, as minor structural inconsistencies can significantly impact material properties thermofisher.com. TEM can also be combined with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis at nanometer or even sub-nanometer resolution delongamerica.comthermofisher.com. While TEM is highly effective for nanoscale characterization, specific research findings on the application of TEM to Dodecyl-1-naphthol were not identified in the current search.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based techniques are fundamental for understanding the crystalline structure, phase composition, elemental composition, and chemical states of materials.

XRD for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a common and powerful method for identifying crystalline phases and determining the structural properties of crystalline materials ub.ac.idmccrone.com. XRD patterns provide information on unit cell dimensions, lattice parameters, strain, grain size, phase composition, and preferred orientation ub.ac.idcityu.edu.hk. The technique is based on the constructive interference of monochromatic X-rays with a crystalline sample, where the unique diffraction pattern for each crystalline phase acts like a fingerprint for identification ub.ac.idcityu.edu.hk. XRD can distinguish similar materials with different properties, such as polymorphs of the same compound, which elemental analysis alone cannot differentiate mccrone.com. It is widely used for phase identification and quantitative phase analysis in various materials, including inorganic compounds and cements mccrone.comgoogle.comresearchgate.net. Despite its broad applicability, specific research findings detailing the crystalline structure and phase analysis of Dodecyl-1-naphthol using XRD were not found in the conducted search.

XPS for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique widely used to investigate the chemical composition of surfaces bris.ac.ukeag.com. XPS provides information about the elemental composition and chemical states within the surface of a material eag.comtoray-research.co.jpenergy.gov. It works by irradiating a sample surface with soft X-rays, causing photoelectrons to be emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of the elements present bris.ac.uktoray-research.co.jp. Crucially, XPS can identify chemical states by observing "chemical shifts" in the binding energy, which depend on the electronic environment and oxidation state of the atoms eag.comtoray-research.co.jpenergy.govnasa.gov. These shifts provide valuable information about how atoms are bonded within a compound eag.comnasa.gov. XPS is capable of both qualitative and quantitative analysis of surface elements eag.com. While XPS is a robust technique for surface chemical analysis, specific research findings detailing the elemental composition and chemical states of Dodecyl-1-naphthol using XPS were not identified in the current search.

Mechanistic Investigations and Reaction Dynamics

Fundamental Reaction Mechanisms in Dodecyl-1-naphthol Synthesis

While direct information on the catalytic synthesis mechanism of Dodecyl-1-naphthol is limited in the provided search results, insights can be drawn from the synthesis of related naphthol derivatives. For instance, amidoalkyl naphthols, which are 1-amidoalkyl-2-naphthol derivatives, are synthesized via acid-promoted three-component Mannich condensation reactions involving 2-naphthol (B1666908), aldehydes, and amides mdpi.commdpi.com. The generally accepted mechanism for this process involves the initial formation of highly reactive ortho-quinone methides, which subsequently react with an amide through nucleophilic conjugate addition to yield the 1-amidoalkyl-2-naphthol mdpi.com. Various catalysts, including nickel nanoparticles, phosphotungstic acid supported on functionalized graphene oxide nanosheets, phenylboronic acid, and adipic acid, have been reported to effectively promote these reactions mdpi.commdpi.com.

Another relevant example is the alkylation of 2-naphthol using methylating agents like dimethyl carbonate (DMC) and methanol (B129727) (MeOH) over zeolites such as Hβ, HY, and HZSM5 sci-hub.se. This reaction yields products including 2-methoxynaphthalene, 1-methyl-2-naphthol, and 1-methyl-2-methoxynaphthalene sci-hub.se. The mechanism is proposed to involve Brønsted acid sites on the zeolite surface and follows a Langmuir–Hinshelwood mechanistic pathway, where the active sites for O-alkylation and C-alkylation may not be identical, with O-alkylation generally being more facile sci-hub.se. Friedel-Crafts alkylation of beta-naphthol with allylic alcohols, catalyzed by p-toluenesulfonic acid (p-TsOH), has also been developed, demonstrating regioselective α-alkylation of β-naphthol rsc.org. In the context of general alkylation reactions, studies on naphthalene (B1677914) alkylation by tert-butyllithium (B1211817) indicate the formation of an intermediate complex prior to the rate-determining addition step acs.org.

Kinetic investigations provide critical data on reaction rates and mechanisms for naphthol functionalization. Catalytic alkylation reactions of naphthols with ethanol (B145695) or methanol have been subjected to kinetic studies in differential reactors scribd.com. The alkylation of 2-naphthol over zeolites, as mentioned earlier, also involved kinetic studies, which supported a Langmuir–Hinshelwood mechanism sci-hub.se.

Kinetic studies on the Friedel-Crafts acetylation of naphthalene reveal insights into regioselectivity and reaction order. The α/β-isomer ratio changes as a function of reactant concentration and time stackexchange.com. Specifically, the β-acetylation reaction is first-order in the acylating reagent (acetyl chloride/aluminum chloride complex), while the α-acetylation is second-order in this reagent stackexchange.com. The kinetic parameters for these reactions highlight differences in activation enthalpies and entropies, as shown in Table 1.

Table 1: Kinetic Parameters for Friedel-Crafts Acetylation of Naphthalene

| Reaction Position | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| β-acetylation | ~48 kJmol⁻¹ | ~-99 JK⁻¹mol⁻¹ |

| α-acetylation | ~21 kJmol⁻¹ | ~-160 JK⁻¹mol⁻¹ |

Furthermore, studies on the Williamson ether synthesis involving β-naphthol have elucidated reaction networks that are highly dependent on the solvent medium. These studies provide insights into factors such as proton exchange, solvolysis, and product degradation, which influence regioselectivity and the relative rates of O-alkylation and C-alkylation. An additional double alkylation pathway has also been identified through kinetic modeling rsc.org.

Photophysical and Photochemical Processes of Naphthol Analogues

Naphthol compounds, particularly 1-naphthol (B170400), are known for their distinct photophysical and photochemical properties, including excited state proton transfer and sensitivity to solvation dynamics.

1-Naphthol serves as an excited state proton transfer (ESPT) fluorescent molecular probe, capable of sensing hydrophobic domains within micellar aggregates and accurately detecting sol-gel transitions medchemexpress.com. The kinetics of ESPT in 1-naphthol are highly sensitive to the availability of proton-accepting water molecules in the microenvironment, which is reflected in the fluorescence decay kinetics of its different protonated forms medchemexpress.com. 1-Naphthol distributes across all domains of a system, including the bulk aqueous phase, interfaces, and hydrophobic core, allowing it to comprehensively sense these environments medchemexpress.com.

The binding of 1-naphthol to various micellar systems significantly impacts its ESPT dynamics bose.res.inacs.org. In aqueous solutions, 1-naphthol undergoes rapid deprotonation within approximately 35 picoseconds (ps), leading to a very low intensity of neutral emission and a 35 ps rise time for the anion emission bose.res.in. However, when 1-naphthol binds to neutral (Triton X-100R), cationic (cetyl trimethylammonium bromide, CTAB), or anionic (sodium dodecyl sulfate (B86663), SDS) micelles, this ultrafast deprotonation is markedly retarded bose.res.inacs.org. This retardation results in a substantial increase in the intensity and lifetime of the neutral emission, along with an increased rise time for the anion emission bose.res.inacs.org.

The observed reduction in the deprotonation rate within micelles is attributed to the lower polarity of the micellar media and the reduced accessibility of 1-naphthol molecules, encapsulated within the micelles, to water molecules acs.org. In the case of SDS and Triton X-100R micelles, the rise time of the anion emission is faster than the decay of the neutral emission, suggesting that the neutral and anionic forms originate from 1-naphthol molecules located in distinct microenvironments within the micelle bose.res.in. Conversely, in CTAB micelles, the rise time of the anion emission is comparable to the decay of the neutral emission bose.res.in.

Table 2: Effect of Micellar Systems on 1-Naphthol Excited State Dynamics

| Micelle Type (Concentration) | Neutral Emission Enhancement Factor (vs. water) | Anion Emission Rise Time (460 nm) | Neutral Emission Decay Time (360 nm) | Anion Emission Decay Lifetime |

| Aqueous Solution | N/A | 35 ps | 35 ps | N/A |

| Triton X-100R (20 mM) | ~90 | 1.8 ± 0.1 ns | 2.5 ± 0.1 ns | 14 ± 0.5 ns |

| SDS (200 mM) | ~66 | 600 ± 100 ps | 1.8 ± 0.1 ns | 7.8 ± 0.2 ns |

| CTAB (96 mM) | ~20 | 600 ± 100 ps | Similar to anion rise time | N/A (enhanced for CTAB) |

Similarly, 2-naphthol also exhibits proton transfer in micellar solutions. Sodium dodecyl sulfate (SDS) and polyoxyethylene-23 lauryl ether (Brij 35) have been shown to inhibit proton-transfer and proton-induced quenching reactions for 2-naphthol. The lower polarity and increased microviscosity experienced by 2-naphthol molecules within the micellar structure are cited as reasons for these observed micellar effects psu.edu.

Molecular dynamics simulations of ESPT in 1-naphthol derivatives highlight the significant role of solvent composition in modulating ESPT dynamics researchgate.net. Solvent properties such as polarity, hydrogen-bonding ability, and isotopic composition (e.g., H₂O versus D₂O) can alter the ESPT rate and the stabilization of intermediate species researchgate.net. The hydrogen bonding network in aqueous environments is particularly pivotal in facilitating ESPT, and isotopic substitution (replacing H⁺ with D⁺) has profound implications for understanding solvent-mediated ESPT dynamics researchgate.net.

The influence of solvent polarity extends to other photochemical reactions. For instance, the photochemical reaction of naphthalene with 2-(diethylamino)ethanol (B1670525) exhibits a striking solvent effect on the reaction course. This effect is explained by the formation of a geminate radical ion pair in nonpolar solvents like benzene (B151609) and free radical ions in more polar solvents like acetonitrile (B52724) rsc.org. In the case of 5-cyano-2-naphthol, solvatochromic shifts in its acid and anion bands indicate that hydrogen bonds donated from the hydroxyl group to basic solvents are largely responsible for shifts in excitation spectra and appear to strengthen in the excited state researchgate.net. Conversely, hydrogen bonds donated from protic solvents to the hydroxyl oxygen are cleaved upon photoexcitation and must re-form concurrently with the proton-transfer event researchgate.net. Generally, solvent polarity can play a key role in photochemical reactions where the reaction coordinate involves a change in intramolecular charge separation, as polar solvent reorganization can stabilize the charge-separated configuration nih.gov.

Degradation and Transformation Pathways of Naphthol Compounds

Naphthol compounds can undergo various degradation and transformation pathways, both biological and photochemical, leading to different products.

In microbial degradation, 1-naphthol can be generated as an intermediate during the breakdown of carbaryl (B1668338) (1-naphthyl N-methylcarbamate) nih.govmdpi.com. This process is initiated by carbaryl hydrolase, which cleaves the ester bond nih.govmdpi.com. Subsequently, 1-naphthol is converted into 1,2-dihydroxynaphthalene by 1-naphthol hydroxylase, and this dihydroxylated intermediate is further metabolized into the central carbon pathway via salicylic (B10762653) acid and gentisic acid nih.govmdpi.com.

The degradation of 2-naphthol in aqueous solutions has been studied using electro-Fenton systems. This process yields a variety of products, including naphthalene, benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, phenol, and other aromatic hydrocarbons mdpi.com. The primary chemical reactions involved in this transformation include desaturation, carbonylation, hydration, reduction, acetylation, deacylation, and substitution mdpi.com.

Photochemical transformation also represents a significant degradation pathway for naphthols. When 1-naphthol is irradiated in aerated aqueous solutions, it primarily forms 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone, with minor amounts of 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinones also detected nih.gov. This phototransformation is believed to occur via monophotonic ionization, where radical cations are formed after electron ejection, which then deprotonate or react with water and molecular oxygen nih.gov.

For related polycyclic aromatic hydrocarbons, such as naphthalene, anaerobic degradation pathways differ from aerobic ones. Anaerobic degradation of naphthalene, for example, proceeds through carboxylation to 2-naphthoic acid, followed by the formation of a coenzyme A thioester, and subsequent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A asm.org. Furthermore, aminoalkyl naphthols, also known as Betti bases, can undergo various transformation reactions, including conversion to 1-alkyl-2-naphthols via metal-free transfer hydrogenation rsc.org.

Oxidative Degradation Mechanisms

Comprehensive research findings detailing the specific oxidative degradation mechanisms of Dodecyl-1-naphthol are not widely reported in the current scientific literature. Oxidative degradation typically involves reactions with reactive oxygen species, leading to the breakdown of the compound. For aromatic compounds, this often includes hydroxylation, ring cleavage, and subsequent mineralization. However, the presence of the long dodecyl alkyl chain in Dodecyl-1-naphthol could influence its susceptibility to oxidation, potentially altering reaction kinetics, regioselectivity, and the nature of degradation products compared to its parent compound, 1-naphthol. Without specific studies on Dodecyl-1-naphthol, detailed reaction pathways or quantitative data tables on its oxidative breakdown cannot be provided.

Microbial and Enzymatic Biotransformation Processes

However, the presence of the dodecyl chain in Dodecyl-1-naphthol introduces significant lipophilicity and steric hindrance, which can profoundly affect how microorganisms and their enzymes interact with and metabolize the compound. Enzymes capable of degrading long-chain alkyl compounds or those with specific activities towards substituted aromatic rings would be required. While general principles of xenobiotic biotransformation are well-established, including the role of oxygenases in initiating degradation of aromatic compounds labsolu.ca, specific enzymatic systems or microbial consortia identified for the biotransformation of Dodecyl-1-naphthol have not been found in the conducted research. Consequently, detailed research findings or data tables on the microbial or enzymatic biotransformation of Dodecyl-1-naphthol cannot be presented.

Theoretical and Computational Chemistry of Dodecyl 1 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and molecular geometry of dodecyl-1-naphthol. These methods, operating at the atomic level, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like dodecyl-1-naphthol. DFT calculations can determine the distribution of electrons within the molecule, which in turn governs its chemical reactivity and physical properties. mdpi.comrsc.org

For instance, DFT can be employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.net A smaller gap suggests that the molecule can be more easily excited, influencing its photochemical behavior.

Moreover, DFT calculations are instrumental in predicting various molecular properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). researchgate.net The MEP map, for example, visualizes the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. This is particularly relevant for understanding how dodecyl-1-naphthol interacts with other molecules.

DFT methods, such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31++G**, are commonly used to model the solvation effects on the molecule's properties. mdpi.comub.edu These calculations can predict how the electronic structure of dodecyl-1-naphthol changes in different solvent environments, which is crucial for understanding its behavior in solutions and at interfaces.

Table 1: Predicted Electronic Properties of Naphthol Derivatives using DFT

| Property | Description | Significance for Dodecyl-1-naphthol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies regions of positive and negative potential, predicting sites for intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of dodecyl-1-naphthol, tracking the movements of its atoms over time. stanford.edu This approach is essential for understanding the molecule's conformational flexibility and its interactions with its environment.

Conformational Analysis and Intermolecular Interactions

The long, flexible dodecyl chain of dodecyl-1-naphthol can adopt numerous conformations. libretexts.org Conformational analysis, often performed using MD simulations, helps to identify the most stable (lowest energy) arrangements of the molecule. libretexts.orgutdallas.edu These simulations reveal how the dodecyl chain folds and orients itself relative to the rigid naphthol ring. The interplay of steric and electronic effects determines the preferred conformations, which in turn influence the molecule's packing in condensed phases and its interfacial behavior. utdallas.edu

MD simulations are also crucial for studying the intermolecular interactions between dodecyl-1-naphthol molecules and with other species. geoscienceworld.orgcambridge.org These simulations can model the formation of aggregates, such as micelles or bilayers, in solution. The simulations can quantify the strength of van der Waals forces between the dodecyl chains and hydrogen bonding involving the hydroxyl group of the naphthol moiety.

Table 2: Key Intermolecular Interactions Involving Dodecyl-1-naphthol

| Interaction Type | Description | Relevance to Dodecyl-1-naphthol |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant interaction between the hydrophobic dodecyl chains, driving aggregation. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (e.g., oxygen). | The hydroxyl group of the naphthol moiety can act as a hydrogen bond donor and acceptor, influencing its interaction with polar solvents and other molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthalene (B1677914) rings can stack on top of each other, contributing to the stability of aggregates. |

Modeling Interfacial Behavior of Naphthol Derivatives (e.g., air-water interface)

The amphiphilic nature of dodecyl-1-naphthol makes its behavior at interfaces, such as the air-water interface, particularly interesting. MD simulations are an invaluable tool for studying how these molecules orient themselves at such interfaces. nih.govsmu.edu Typically, the hydrophilic naphthol headgroup will be solvated in the aqueous phase, while the hydrophobic dodecyl tail will extend into the air or oil phase. acs.org

Simulations can provide detailed information about the structure and properties of the resulting monolayer or film, including its thickness, density profile, and the orientation of the molecules. nih.gov This information is critical for applications where dodecyl-1-naphthol might be used as a surfactant or emulsifier. Studies on similar amphiphilic molecules have shown that they can significantly alter the properties of interfaces. chemrxiv.org

Reaction Pathway and Transition State Analysis

Computational chemistry can also be used to explore the chemical reactions of dodecyl-1-naphthol. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. acs.org This involves locating the transition states, which are the high-energy structures that connect reactants to products.

For example, the oxidation or substitution reactions of the naphthol ring can be investigated. wikipedia.org Quantum chemical calculations can determine the activation energies for different reaction pathways, providing insights into the reaction kinetics and the factors that control product selectivity. researchgate.net This type of analysis is crucial for understanding the degradation of dodecyl-1-naphthol in the environment or for designing new synthetic routes to its derivatives. google.comresearchgate.net

Supramolecular Interactions Modeling

The concept of supramolecular chemistry, or "chemistry beyond the molecule," focuses on the non-covalent interactions that dictate the assembly of molecules into larger, organized structures. supramolecularevans.com For an amphiphilic molecule like dodecyl-1-naphthol, these interactions are paramount to its behavior in solution and condensed phases.

The dodecyl chain of dodecyl-1-naphthol makes it an excellent candidate for participating in host-guest chemistry, where it can be encapsulated within the cavity of a larger host molecule. utwente.nl Computational simulations are crucial for understanding the thermodynamics and structural details of these complexes. Molecular dynamics (MD) simulations and DFT calculations can model the process of a guest molecule entering a host cavity, such as a cyclodextrin (B1172386) or pillararene. researchgate.netfrontiersin.org

These simulations provide insight into the driving forces for complexation, which typically include hydrophobic interactions (desolvation of the nonpolar dodecyl chain) and van der Waals forces between the guest and the host's inner surface. utwente.nlbeilstein-journals.org Studies on dodecyl-tethered molecules complexing with β-cyclodextrin have shown that the long alkyl chain can effectively compete for a position within the host's annulus. researchgate.net Similarly, simulations of a water-soluble pillar koreascience.krarene with a dodecyl-ammonium guest demonstrated the formation of a stable 1:1 threaded complex, a finding corroborated by 2D NOESY NMR experiments which identify close spatial proximity between host and guest protons. frontiersin.org

Computational methods can calculate binding free energies, which can be compared with experimental binding constants (Ka) obtained from techniques like isothermal titration calorimetry (ITC) or fluorescence titration. nih.govrsc.org This synergy between simulation and experiment provides a detailed picture of the geometry, stability, and dynamics of host-guest complexes involving dodecyl-containing systems.

Table 2: Computationally Relevant Data for Host-Guest Systems This table provides examples of binding data for systems containing dodecyl or naphthalene moieties, illustrating the types of quantitative information derived from host-guest studies.

| Host | Guest | Method | Binding Constant (Ka, M-1) | Reference |

|---|---|---|---|---|

| Peptide Nanotube | Naphthalene Diimide with Dodecyl Chains | Bensi–Hildebrand (UV-Vis) | 0.1512 × 104 | rsc.org |

| β-Cyclodextrin | Dodecyl Maltoside | 1H NMR Titration | ~105 | acs.org |

| Pillar koreascience.krarene Dodecyl-Ammonium (Self-complexation) | p-Toluenesulfonic acid | 1H NMR Titration | High binding constant indicated | frontiersin.org |

As an amphiphilic molecule, dodecyl-1-naphthol possesses a hydrophilic head (the hydroxyl-bearing naphthol group) and a long hydrophobic tail (the dodecyl chain). In aqueous environments, such molecules tend to spontaneously organize into larger aggregates like micelles or vesicles to minimize the unfavorable contact between the hydrophobic tails and water. mdpi.com This process, known as self-assembly, is driven primarily by the hydrophobic effect. mdpi.comrsc.org

Computational modeling, particularly coarse-grained and all-atom molecular dynamics simulations, is a key tool for studying the dynamics and structure of self-assembled systems. rsc.org These simulations can predict the critical micelle concentration (CMC), the shape and size of the resulting aggregates, and the arrangement of molecules within them. mdpi.com The simulations model how the dodecyl chains form a nonpolar core, while the naphthol heads are exposed to the aqueous solvent at the aggregate's surface.

In addition to hydrophobic interactions, π-stacking between the aromatic naphthol rings can also contribute to the stability and structure of the aggregates. reading.ac.uk Studies on the interaction of 1-naphthol (B170400) with sodium dodecyl sulfate (B86663) (SDS) have shown that the naphthol molecule resides within the surfactant aggregates, and its excited-state proton transfer is significantly affected by this microenvironment. researchgate.netacs.org Similar computational studies on dodecyl-1-naphthol itself could reveal how the covalent attachment of the dodecyl chain influences the packing and orientation of the naphthol moieties within an aggregate, potentially leading to the formation of ordered structures like H- or J-aggregates with unique photophysical properties. mdpi.comreading.ac.uk

Applications in Materials Science and Engineering

Design and Synthesis of Functional Materials Based on Dodecyl-1-naphthol

The incorporation of long alkyl chains, such as the dodecyl group, into naphthol derivatives can significantly influence the properties of resulting functional materials, particularly in the areas of dyes, pigments, and supramolecular assemblies.

Development of Naphthol-Based Dyes and Pigments with Tuned Properties

Naphthol derivatives are widely utilized in the production of azo dyes and pigments, known for their vibrant colors, excellent solubility, and stable properties textilelearner.netbhagwatipigments.comvipulorganics.com. These "naphthol dyes" are often synthesized directly onto textile fibers, offering good fastness to washing, alkalis, acids, and chlorine, with many combinations exhibiting good light fastness textilelearner.netvipulorganics.com.

While direct studies specifically on Dodecyl-1-naphthol as a dye or pigment component are limited in the provided search results, the presence of the dodecyl chain suggests avenues for tuning material properties. For instance, related dodecylated naphthol derivatives, such as N-dodecyl-1,8-naphthalimide, have been explored in the synthesis of azo dyes and as fluorescent yellow dyes for synthetic polymer fibers researchgate.net. Similarly, a naphtholato-chromate compound with a dodecylimino-bis(ethanol) ligand has been noted for its utility in dye and pigment synthesis ontosight.ai. The long dodecyl chain in Dodecyl-1-naphthol could enhance solubility or dispersibility in non-polar solvents or polymeric matrices, thereby allowing for the development of dyes and pigments with tuned properties such as improved compatibility with hydrophobic materials, enhanced lightfastness, or altered aggregation behavior in specific media.

Integration into Supramolecular Architectures for Advanced Materials

Supramolecular chemistry involves the construction of complex architectures through non-covalent interactions like hydrogen bonding, electrostatic interactions, solvophobic interactions, metal-ion complexation, and π-π stacking researchgate.netacs.org. The amphiphilic character of molecules containing long hydrocarbon chains can drive their self-assembly into various ordered structures, including micelles or nanotubes tandfonline.comnih.gov.

Although specific examples of Dodecyl-1-naphthol directly forming supramolecular architectures are not extensively documented in the provided results, its molecular design strongly suggests such capabilities. The hydrophobic dodecyl chain and the relatively polar naphthol group could facilitate self-assembly in aqueous or mixed solvent systems, leading to the formation of micelles, vesicles, or other organized aggregates. For example, 1-O-dodecyl-rac-glycerol, another dodecylated compound, has been shown to form nano micelles that modulate membrane interactions nih.gov. Similarly, pentacene (B32325) derivatives with dodecyl groups have been observed to self-assemble into pyrazinacene nanotubes tandfonline.com. Dodecyl-1-naphthol's potential to form such supramolecular assemblies could be leveraged for advanced materials with applications in drug delivery, sensing, or as templates for nanomaterial synthesis, where controlled aggregation and interfacial behavior are crucial.

Interfacial Phenomena and Surface Chemistry

The amphiphilic nature of Dodecyl-1-naphthol makes it relevant for studying interfacial phenomena and its application in surface chemistry, particularly in the formation of thin films and in surfactant-modified systems.

Formation and Characterization of Monolayers and Thin Films

Thin films, typically on the nanometer scale, are fundamental to various high-tech applications, including integrated circuits, solar cells, and optical coatings measurlabs.com. Their properties are critically dependent on their thickness, composition, and morphology, which are characterized using techniques such as X-ray reflectometry (XRR), spectroscopic ellipsometry (SE), and scanning electron microscopy (SEM) measurlabs.commdpi.comnih.gov.

While direct studies on the formation of monolayers or thin films specifically from Dodecyl-1-naphthol are not detailed, its amphiphilic structure suggests its capability to form organized structures at interfaces, such as Langmuir monolayers at air-water interfaces or self-assembled monolayers on solid substrates. The long dodecyl chain would promote ordered packing, while the naphthol headgroup would interact with the substrate or solvent. Similar naphthalene-diimide copolymers with octyldodecyl side chains have been shown to form highly oriented thin films with specific morphologies (face-on or edge-on), influencing their electronic properties polimi.it. This indicates that the strategic placement of long alkyl chains on a naphthalene (B1677914) core can dictate film formation and properties. Research on Dodecyl-1-naphthol would likely involve similar characterization techniques to understand its film formation behavior and potential for applications requiring precise interfacial control.

Surfactant-Modified Systems and Adsorption Studies (e.g., for dye removal)

Surfactants play a crucial role in various industrial processes, including textile dyeing and wastewater treatment researchgate.net. Their ability to modify surfaces and facilitate adsorption makes them valuable for pollutant removal.

While the provided search results highlight the use of dodecyl-containing surfactants, such as Sodium Dodecyl Sulphate (SDS) and Dodecyltrimethylammonium bromide (DTAB), for the removal of naphthol-AS dye and other textile dyes from aqueous environments researchgate.netchemsociety.org.ngresearchgate.net, direct evidence of Dodecyl-1-naphthol acting as a primary surfactant or adsorbent for dye removal is not explicitly detailed. However, given its molecular structure—a hydrophobic dodecyl chain and a polar naphthol group—Dodecyl-1-naphthol possesses inherent surfactant-like properties. It could potentially act as a surface-active agent, modifying the properties of interfaces or forming micelles that could encapsulate and facilitate the removal of pollutants. Its adsorption characteristics on various surfaces, driven by hydrophobic interactions of the dodecyl chain and potential hydrogen bonding or π-π interactions of the naphthol group, could be a subject of investigation for applications in adsorption processes, similar to how other surfactants are used for dye removal frontiersin.org.

Catalysis and Biocatalysis Applications

The field of catalysis and biocatalysis explores the acceleration of chemical reactions, often utilizing specific molecular structures or biological systems. While 1-naphthol (B170400) itself is a substrate or product in certain biocatalytic processes, the direct role of Dodecyl-1-naphthol as a catalyst or a component in catalytic systems is not extensively documented in the provided search results.

However, the provided information does not indicate Dodecyl-1-naphthol acting directly as a catalyst, a ligand in a catalytic complex, or an enzyme mimic. Its structural features, particularly the naphthol group, could potentially be modified or integrated into larger systems to serve catalytic functions, but this would require specific design and experimental validation beyond the scope of current direct findings.

Development of Heterogeneous and Homogeneous Catalytic Systems

Catalysis, both heterogeneous and homogeneous, plays a crucial role in modern chemical synthesis by increasing reaction rates and enabling the production of preferential products under milder conditions. hidenanalytical.com Heterogeneous catalysis typically involves reactants in gas or liquid phases interacting with a solid catalyst surface, while homogeneous catalysis involves catalysts and reactants in the same phase, often liquid. hidenanalytical.comlibretexts.orgmdpi.com The design of new catalysts focuses on enhancing activity, selectivity, and recyclability, often incorporating features like multifunctionality or specific ligand structures. rsc.orgmdpi.com

Despite the broad exploration of organic compounds in catalytic applications, direct and detailed research findings on Dodecyl-1-naphthol itself being employed as a heterogeneous or homogeneous catalyst are not widely reported. While naphthol derivatives can serve as ligands in various catalytic complexes, and long-chain alkyl groups can influence solubility and phase behavior in catalytic systems, specific instances of Dodecyl-1-naphthol acting as the active catalytic species or a key ligand in well-defined catalytic systems for general chemical synthesis remain limited in the public domain.

Biocatalyst Engineering for Sustainable Chemical Synthesis

Biocatalysis, utilizing enzymes or whole cells, offers an environmentally benign approach for chemical reactions, often performing transformations with high regio-, stereo-, and enantioselectivities under mild conditions. nih.gov Biocatalyst engineering focuses on tailoring enzyme reactivity and improving biocatalytic performance for applications in chemical synthesis and biofuels. google.com This involves methods like structure-based engineering and directed evolution to manipulate enzyme specificity. google.com

In the context of Dodecyl-1-naphthol, its direct role in biocatalyst engineering, such as being incorporated into an enzyme or functioning as a component of an engineered whole-cell system, is not a commonly reported area of research. While the production of 1-naphthol (a related but distinct compound) via whole-cell biocatalysis in liquid-liquid biphasic systems has been investigated to overcome substrate toxicity and solubility issues, this research primarily focuses on optimizing solvent systems (e.g., dodecane (B42187), lauryl acetate) and enzyme expression in microorganisms like Escherichia coli and Pseudomonas putida for the oxidation of naphthalene to 1-naphthol. nih.govresearchgate.netnih.gov Dodecane, a saturated hydrocarbon, was explored as an organic phase solvent in these systems, but it was found to be less effective than other solvents like lauryl acetate (B1210297) for 1-naphthol production, and its role was as a solvent, not as a biocatalyst or an engineered component. nih.govnih.gov

Therefore, while the field of biocatalyst engineering is rapidly advancing towards sustainable chemical synthesis, specific documented applications or detailed research findings involving Dodecyl-1-naphthol as an integral part of engineered biocatalytic systems are not widely present in the scientific literature. Its structure does not inherently suggest a direct enzymatic role, and its potential utility in biocatalysis would likely be indirect, perhaps as a component in a reaction medium or as a precursor for other biomolecules, rather than as an engineered biocatalyst itself.

Future Directions and Emerging Research Avenues

Advancements in Novel Synthetic Methodologies

While the direct synthesis of Dodecyl-1-naphthol is not extensively detailed in current literature, the synthesis of related alkyl and amidoalkyl naphthols provides a strong foundation for future methodological advancements. Traditional methods for creating similar compounds often involve multi-component condensation reactions. scirp.org These reactions typically utilize an aldehyde, 2-naphthol (B1666908), and an amide or acetonitrile (B52724) in the presence of an acid catalyst. scirp.orgresearchgate.net

Future research is likely to focus on developing more efficient, environmentally friendly, and selective methods for the synthesis of long-chain alkyl naphthols like Dodecyl-1-naphthol. Key areas for advancement include:

Green Catalysis : The exploration of deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, has already shown promise in the synthesis of 1-amidoalkyl naphthols, offering high yields and the potential for catalyst recycling. rsc.org Applying these green solvent and catalyst systems to the direct alkylation of naphthols could significantly reduce the environmental impact.

Heterogeneous Catalysts : The use of solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or sulfonated polynaphthalene (S-PNP), offers advantages like high yields, short reaction times, and easy catalyst recovery and reuse. researchgate.netresearchgate.net Developing specific heterogeneous catalysts for the dodecylation of 1-naphthol (B170400) would be a significant step forward.

Novel Reaction Pathways : One-pot multicomponent reactions are a powerful tool for generating molecular complexity efficiently. mdpi.com Designing novel multicomponent reactions that directly incorporate a dodecyl group onto the naphthol scaffold could open up new synthetic pathways to Dodecyl-1-naphthol and its derivatives.

| Catalyst Type | Example Catalyst | Potential Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Green solvent, catalyst recyclability, mild reaction conditions. | rsc.org |

| Heterogeneous Solid Acid | Silica Supported Sodium Hydrogen Sulfate | High yields, short reaction times, solvent-free conditions, easy workup. | researchgate.net |

| Polymeric Solid Acid | Sulfonated Polynaphthalene (S-PNP) | Effective, reusable, solvent-free conditions. | researchgate.net |

| Lewis/Brønsted Acids | Tetrachlorosilane (TCS) | Efficient for multi-component condensation, solvent-free. | scirp.org |

Evolution of Advanced Characterization Tools

The characterization of Dodecyl-1-naphthol and its derivatives will benefit from the evolution of advanced analytical techniques. Standard methods provide a baseline for structural confirmation, while more sophisticated tools can offer deeper insights into its properties and interactions.

Spectroscopic Methods : Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), and mass spectrometry are fundamental for confirming the molecular structure. scirp.org For instance, in related amidoalkyl naphthols, characteristic IR peaks reveal the presence of OH and NH groups, while NMR provides detailed information about the arrangement of protons and carbons. scirp.org

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection, is a sensitive method for the quantitative analysis of naphthols in various matrices. nih.gov This would be crucial for purity assessment and for studying the compound's behavior in complex systems.

Advanced Spectrometry : The evolution from standard spectroscopic methods to more advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would allow for unambiguous assignment of all signals, which is especially important for complex derivatives. Furthermore, fluorescence spectrophotometry can be a powerful tool for studying the interactions of Dodecyl-1-naphthol with other molecules or materials, as has been demonstrated for 1-naphthol in micellar systems. nih.gov

Structural Analysis : For definitive structural elucidation, single-crystal X-ray diffraction would be the gold standard. While obtaining suitable crystals of a long-chain, flexible molecule like Dodecyl-1-naphthol can be challenging, success would provide precise bond lengths, bond angles, and intermolecular packing information. Microwave spectroscopy has also been used to determine the precise structures of 1-naphthol conformers in the gas phase. smu.edu

| Technique | Information Provided | Level of Detail |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups (e.g., -OH, C-H, aromatic C=C). | Basic structural confirmation. |

| ¹H and ¹³C NMR | Detailed map of the carbon-hydrogen framework. | High-resolution structural elucidation. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirmation of molecular formula. |

| HPLC with Fluorescence | Quantitative analysis and purity assessment. | Trace level detection and quantification. |

| Microwave Spectroscopy | Precise gas-phase molecular geometry and conformational analysis. | Highly detailed structural parameters. smu.edu |

Integration of Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and guiding experimental work. researchgate.net Applying these methods to Dodecyl-1-naphthol can accelerate the design of new materials and the understanding of its chemical behavior.

Structural and Spectroscopic Prediction : DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts of Dodecyl-1-naphthol. benthamdirect.com Comparing these theoretical spectra with experimental data can aid in structural confirmation. researchgate.net

Reaction Mechanism Elucidation : Computational modeling can provide insights into reaction pathways and transition states for the synthesis of Dodecyl-1-naphthol, helping to optimize reaction conditions and catalyst selection. researchgate.net

Property Prediction : Key properties such as electronic structure (HOMO-LUMO gap), electrostatic potential, and non-covalent interactions can be modeled. researchgate.netresearchgate.net This is particularly relevant for understanding how Dodecyl-1-naphthol will interact with other molecules, surfaces, or nanomaterials. For example, understanding the π-π stacking interactions, as studied for naphthol dimers, is crucial for predicting its self-assembly behavior. researchgate.net

Predictive Toxicology and ADME : While outside the scope of this article, it is worth noting that machine learning and computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities based on their structure, which represents a critical future direction in chemical design. nih.govresearchgate.net

| Computational Method | Predicted Property | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, IR and NMR spectra, electronic properties. | Aids in structural verification and understanding reactivity. | benthamdirect.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., H-bonding, π-π stacking). | Predicts self-assembly and binding behavior. | smu.edu |

| Molecular Dynamics (MD) | Simulates behavior in solution or at interfaces over time. | Provides insight into interactions with soft matter and nanomaterials. | researchgate.net |

Interdisciplinary Research at the Interface of Dodecyl-1-naphthol and Soft Matter/Nanomaterials

The amphiphilic nature of Dodecyl-1-naphthol, combining a hydrophobic dodecyl tail with a more polar naphthol head, makes it an excellent candidate for research at the interface of chemistry, materials science, and nanotechnology. nih.gov

Self-Assembly and Soft Matter : The molecular structure suggests a capacity for self-assembly into organized structures like micelles, vesicles, or liquid crystals. Research into these phenomena could lead to applications in drug delivery, where the hydrophobic core could encapsulate therapeutic agents.

Nanomaterial Functionalization : Dodecyl-1-naphthol could serve as a surface-active agent or ligand to stabilize nanoparticles in solution or to modify their surface properties. Research has shown that 1-naphthol can be sequestered into the surfactant bilayer on gold nanorods. nih.gov The presence of the dodecyl chain in Dodecyl-1-naphthol would likely enhance this partitioning, suggesting its potential use in creating "nanoadmicelles" for sequestering hydrophobic molecules from aqueous environments. nih.gov The equilibrium binding constant for 1-naphthol with cetyltrimethylammonium bromide-coated gold nanorods was found to be (1.97 +/- 0.79) x 10⁴ M⁻¹, indicating a strong interaction that could be further tuned with the dodecyl group. nih.gov

Advanced Materials : The naphthol moiety possesses interesting photophysical properties. Incorporating Dodecyl-1-naphthol into polymers or other materials could lead to the development of novel fluorescent sensors, organic light-emitting diodes (OLEDs), or photoactive materials.

| Research Area | Potential Role of Dodecyl-1-naphthol | Example Application |

|---|---|---|

| Soft Matter Physics | Amphiphilic building block. | Formation of liquid crystals or structured gels. |

| Nanotechnology | Stabilizing ligand for nanoparticles. | Functionalization of gold nanorods for sensing or sequestration. nih.gov |

| Drug Delivery | Component of micellar or liposomal drug carriers. | Encapsulation and targeted release of hydrophobic drugs. |

| Materials Science | Functional monomer or additive in polymers. | Development of materials with tailored optical or surface properties. |

Q & A

Basic: What are the standard protocols for synthesizing Dodecyl-1-naphthol derivatives, and what catalysts are most effective?

Methodological Answer:

A widely validated method involves a one-pot, three-component condensation reaction using β-naphthol, aldehydes (aromatic or aliphatic), and amides (e.g., benzamide) under solvent-free conditions. Dodecylphosphonic acid serves as a Brønsted acid catalyst, achieving high yields (e.g., 85–92%) with short reaction times (20–40 minutes) . Alternative catalysts include montmorillonite K10 clay or sulfamic acid, but these often require longer reaction times or generate more waste. Key steps: (1) pre-mixing reactants, (2) adding catalyst (0.5–1 mol%), (3) heating at 80–100°C, and (4) purification via ethanol recrystallization.

Basic: How should researchers characterize Dodecyl-1-naphthol derivatives spectroscopically?

Methodological Answer:

Use a combination of techniques:

- NMR (¹H/¹³C): Confirm regioselectivity (e.g., amide proton at δ 8.2–8.5 ppm; naphthol aromatic protons at δ 6.7–7.8 ppm) .